Xylose-d1-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

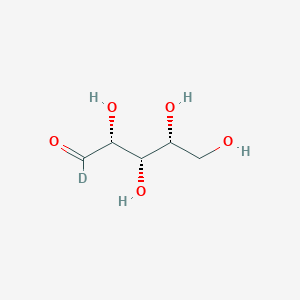

キシロース-d1-3: は、天然に存在する五炭糖(アルドペンโทース)であるキシロースの重水素標識誘導体です。キシロースは、植物細胞壁のヘミセルロース成分に一般的に見られ、リグノセルロース系バイオマスの重要な糖です。キシロース-d1-3の重水素標識は、代謝研究やトレーサー実験など、さまざまな科学研究用途において貴重なツールとなっています。

準備方法

合成経路と反応条件: キシロース-d1-3の調製には、キシロース分子への重水素の組み込みが含まれます。これは、重水素ガス存在下でのキシロースの触媒的水素化によって達成できます。反応は通常、パラジウム担持炭素(Pd / C)などの触媒を必要とし、重水素の選択的組み込みを確保するために、制御された温度と圧力条件下で行われます。

工業生産方法: キシロース-d1-3の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の重水素ガスと高度な触媒システムを使用して、効率的で費用対効果の高い生産を実現することが含まれます。最終製品は、さまざまなクロマトグラフィー技術を使用して精製され、高い同位体純度と化学純度が確保されます。

化学反応の分析

反応の種類: キシロース-d1-3は、次を含むいくつかの種類の化学反応を受けます。

酸化: キシロース-d1-3は、キシロン酸または他の酸化誘導体を形成するために酸化できます。

還元: キシロース-d1-3の還元により、重水素標識糖アルコールであるキシリトール-d1-3が得られます。

異性化: キシロース-d1-3は、ケトース糖であるキシロース-d1-3を形成するために異性化できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、硝酸(HNO3)と過マンガン酸カリウム(KMnO4)があります。

還元: 重水素ガスとPd / Cなどの触媒を使用した触媒的水素化。

異性化: キシロースイソメラーゼを使用した酵素的異性化。

主要な製品:

酸化: キシロン酸-d1-3

還元: キシリトール-d1-3

異性化: キシロース-d1-3

科学研究アプリケーション

キシロース-d1-3は、次を含む幅広い科学研究アプリケーションを持っています。

代謝研究: さまざまな生物におけるキシロースの代謝経路を研究するためのトレーサーとして使用されます。

同位体標識: 生物系におけるキシロースの運命を調査するために、同位体標識実験で使用されます。

バイオテクノロジー: リグノセルロース系バイオマスからのバイオ燃料や生化学品の製造に使用されます。

医学研究: 腸の吸収や代謝性疾患を評価するための診断試験に使用されます。

科学的研究の応用

Xylose-d1-3 has a wide range of scientific research applications, including:

Metabolic Studies: Used as a tracer to study the metabolic pathways of xylose in various organisms.

Isotope Labeling: Employed in isotope labeling experiments to investigate the fate of xylose in biological systems.

Biotechnology: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.

Medical Research: Used in diagnostic tests to assess intestinal absorption and metabolic disorders.

作用機序

キシロース-d1-3の作用機序には、さまざまな酵素の基質として機能する代謝経路への組み込みが含まれます。重水素標識により、研究者はさまざまな生化学プロセスにおけるその変換と利用を追跡できます。主な分子標的は、キシロースをキシロースに変換するキシロースイソメラーゼと、キシロースをキシリトールに還元するキシロースレダクターゼです。

同様の化合物との比較

同様の化合物:

キシロース: キシロース-d1-3の非重水素化形態。

キシロース: キシロースの異性体。

キシリトール: キシロースの還元から得られる糖アルコール。

ユニークさ: キシロース-d1-3は、重水素標識により、研究用途において独自の利点を提供するため、ユニークです。重水素原子は安定同位体トレーサーとして機能し、代謝研究における化合物を正確に追跡できます。これにより、キシロースの詳細な代謝運命を理解することが重要な実験において、キシロース-d1-3は特に価値のあるものになります。

類似化合物との比較

Xylose: The non-deuterated form of Xylose-d1-3.

Xylulose: An isomer of xylose.

Xylitol: A sugar alcohol derived from the reduction of xylose.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atom acts as a stable isotope tracer, allowing for precise tracking of the compound in metabolic studies. This makes this compound particularly valuable in experiments where understanding the detailed metabolic fate of xylose is crucial.

特性

分子式 |

C5H10O5 |

|---|---|

分子量 |

151.14 g/mol |

IUPAC名 |

(2R,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D |

InChIキー |

PYMYPHUHKUWMLA-LAVUIIQTSA-N |

異性体SMILES |

[2H]C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O |

正規SMILES |

C(C(C(C(C=O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

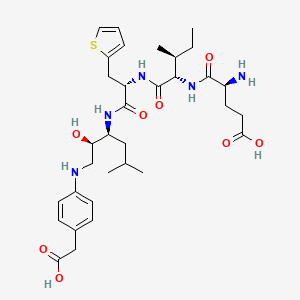

![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)